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In the pursuit of selective therapeutic agents targeting the NSD2 methyltransferase, the use of

appropriate negative controls is paramount to validate on-target effects and rule out

confounding off-target activities. This guide provides a detailed comparison of UNC7145, the

inactive enantiomer and negative control for the potent NSD2-PWWP1 domain inhibitor

UNC6934, against its active counterpart. The data presented herein, primarily from the seminal

work of Dilworth et al., underscores the necessity of employing such controls for robust

scientific conclusions.[1]

Introduction to UNC7145 and its Role as a Negative
Control
UNC7145 is a crucial tool for researchers studying the biological functions of the NSD2 protein,

a histone methyltransferase implicated in various cancers. It serves as a negative control for

UNC6934, a chemical probe that potently and selectively targets the PWWP1 domain of NSD2.

[2][3][4] Structurally, UNC7145 is nearly identical to UNC6934, with the critical difference being

the substitution of a cyclopropyl group in UNC6934 with an isopropyl group in UNC7145. This

seemingly minor alteration dramatically reduces its binding affinity for the NSD2-PWWP1

domain, rendering it biologically inactive in relevant assays.[1] The availability of this well-

characterized negative control allows for rigorous assessment of the specificity of UNC6934's

effects in cellular and biochemical assays.
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The efficacy and specificity of a chemical probe are best understood when compared directly

with a closely related but inactive compound. The following tables summarize the key

quantitative differences between UNC6934 and its negative control, UNC7145.

Table 1: In Vitro Binding and Functional Activity
Parameter UNC6934 UNC7145 Reference

Binding Affinity (Kd) to

NSD2-PWWP1 (SPR)
91 ± 8 nM

No measurable

binding
[5]

Inhibition of NSD2-

PWWP1-H3K36me2

Interaction (IC50,

AlphaScreen)

104 ± 13 nM No measurable effect [5]

Table 2: Cellular Target Engagement
Assay UNC6934 UNC7145 Reference

NanoBRET Protein-

Protein Interaction

Assay (EC50)

1.23 ± 0.25 µM
No dose-dependent

effect
[1]

Chemical Proteomics

(Pulldown from KMS-

11 lysates)

Selectively pulls down

NSD2

No significant

enrichment of NSD2
[1]

Table 3: Selectivity Profile (Differential Scanning
Fluorimetry, ΔTm in °C at 100 µM)
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PWWP Domain UNC6934 (ΔTm) UNC7145 (ΔTm) Reference

NSD2-PWWP1 >10 <1 [1]

NSD1-PWWP1 <1 <1 [1]

NSD3-PWWP1 <1 <1 [1]

ZMYND11-PWWP <1 <1 [1]

MSH6-PWWP <1 <1 [1]

DNMT3A-PWWP <1 <1 [1]

BRPF1-PWWP <1 <1 [1]

...and 9 other PWWP

domains
<1 <1 [1]

Note: A higher ΔTm value indicates greater stabilization of the protein upon compound binding,

signifying a direct interaction.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are the protocols for the key experiments cited in this guide.

Surface Plasmon Resonance (SPR) for Binding Affinity
Immobilization: Recombinant human NSD2-PWWP1 protein is immobilized on a CM5 sensor

chip using standard amine coupling chemistry.

Binding Analysis: A dilution series of UNC6934 and UNC7145 in a suitable buffer (e.g., HBS-

EP+) is injected over the sensor surface.

Data Acquisition: The association and dissociation of the compounds are monitored in real-

time.

Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the

equilibrium dissociation constant (Kd).
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AlphaScreen Assay for Inhibition of Protein-Protein
Interaction

Reagents: Biotinylated H3K36me2 peptide, GST-tagged NSD2-PWWP1, Streptavidin-coated

Donor beads, and anti-GST Acceptor beads are used.

Assay Procedure:

A mixture of GST-NSD2-PWWP1 and biotinylated H3K36me2 peptide is incubated with

varying concentrations of UNC6934 or UNC7145.

Streptavidin-Donor beads and anti-GST Acceptor beads are added to the mixture.

The plate is incubated in the dark to allow for bead-protein complex formation.

Detection: The AlphaScreen signal is read on an appropriate plate reader. A decrease in

signal indicates inhibition of the interaction.

Data Analysis: IC50 values are calculated from the dose-response curves.

NanoBRET™ Protein-Protein Interaction (PPI) Assay for
Cellular Target Engagement

Cell Preparation: U2OS cells are co-transfected with plasmids encoding for NanoLuc-NSD2-

PWWP1 (donor) and HaloTag-Histone H3.3 (acceptor).

Compound Treatment: Transfected cells are treated with a dilution series of UNC6934 or

UNC7145.

Lysis and Substrate Addition: Cells are lysed, and the NanoBRET™ Nano-Glo® Substrate

and a chloroalkane fluorophore (acceptor ligand) are added.

Detection: The donor (460 nm) and acceptor (618 nm) emission signals are measured.

Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated and plotted

against the compound concentration to determine the EC50.
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Differential Scanning Fluorimetry (DSF) for Selectivity
Profiling

Reaction Mixture: A solution containing the target protein (e.g., NSD2-PWWP1 or other

PWWP domains), a fluorescent dye (e.g., SYPRO Orange), and either UNC6934, UNC7145,

or DMSO is prepared.

Thermal Denaturation: The reaction mixture is subjected to a temperature gradient in a real-

time PCR instrument.

Fluorescence Monitoring: The fluorescence of the dye is monitored as the temperature

increases. The dye fluoresces upon binding to hydrophobic regions of the protein that are

exposed during unfolding.

Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is

unfolded, is determined from the peak of the first derivative of the melting curve. The change

in melting temperature (ΔTm) in the presence of the compound compared to the DMSO

control is calculated.

Visualizing NSD2 Signaling and Experimental Logic
To further clarify the context of UNC7145's application, the following diagrams illustrate the

NSD2 signaling pathway and the logical workflow for validating an on-target effect using a

negative control.
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Caption: NSD2 signaling pathway and points of intervention.
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Hypothesis

Experiment

Conclusion

UNC6934 inhibits NSD2 function by binding to the PWWP1 domain

Cell-based Assay
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Caption: Logical workflow for validating on-target effects.

Conclusion
The data overwhelmingly supports the use of UNC7145 as a highly specific and appropriate

negative control for studies involving the NSD2-PWWP1 inhibitor UNC6934. While UNC6934

demonstrates potent binding to the NSD2-PWWP1 domain, inhibits its interaction with its

biological substrate, and engages the target in cells, UNC7145 is consistently inactive across
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all these assays.[1][5] This stark difference in activity, despite their structural similarity, provides

a robust framework for attributing the biological effects of UNC6934 to its specific inhibition of

the NSD2-PWWP1 domain. For researchers in the field of epigenetics and drug discovery, the

combined use of UNC6934 and UNC7145 represents a best-practice approach for elucidating

the biological roles of NSD2 and for the validation of this therapeutic target.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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